7-Fluorobenzoxazole-2-methanamine
Description
7-Fluorobenzoxazole-2-methanamine is a fluorinated benzoxazole derivative It is a heterocyclic compound containing a benzoxazole ring substituted with a fluorine atom at the 7th position and an amine group at the 2nd position
Properties
Molecular Formula |
C8H7FN2O |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(7-fluoro-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H7FN2O/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2 |
InChI Key |
MWJOQVPFXWPKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobenzoxazole-2-methanamine typically involves the incorporation of a fluorine atom into the benzoxazole ring. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom. This reaction can be carried out using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours .
Another method involves the fluorination of chlorinated N-heterocycles using tetrabutylphosphonium hydrogendifluoride or dihydrogentrifluoride under mild conditions . The selective C(5) lithiation of 2-substituted oxazole followed by treatment with N-fluorobenzenesulfonimide is also a viable approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Fluorobenzoxazole-2-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like potassium fluoride (KF) and N-fluorobenzenesulfonimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.
Scientific Research Applications
7-Fluorobenzoxazole-2-methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of 7-Fluorobenzoxazole-2-methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins, while the benzoxazole ring can facilitate interactions with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzoxazole
- 4-Fluorobenzoxazole
- 5-Fluorobenzoxazole
- 6-Fluorobenzoxazole
Uniqueness
7-Fluorobenzoxazole-2-methanamine is unique due to the specific positioning of the fluorine atom and the amine group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold for drug design and other applications.
Biological Activity
7-Fluorobenzoxazole-2-methanamine is a fluorinated derivative of benzoxazole, a heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this compound, examining its chemical properties, biological applications, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H7FN2O |
| Molecular Weight | 166.15 g/mol |
| IUPAC Name | (7-fluoro-1,3-benzoxazol-2-yl)methanamine |
| InChI | InChI=1S/C8H7FN2O/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2 |
| InChI Key | MWJOQVPFXWPKPV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)F)OC(=N2)CN |
The biological activity of this compound is primarily attributed to its structural features. The fluorine atom at the 7th position enhances the compound's binding affinity to target proteins, while the benzoxazole ring facilitates interactions with various biological molecules. Although specific molecular targets are not extensively documented, it is believed that the compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways.
Fluorescent Probes
One of the notable applications of this compound is in the development of fluorescent probes for biological imaging . Its unique structure allows it to be utilized in various imaging techniques, aiding in the visualization of cellular processes and disease mechanisms.
Neurological Research
The compound's potential role in neurological disorders has been explored. Benzoxazole derivatives have been implicated in modulating serotonin receptors, which are crucial in treating conditions such as anxiety and depression. This suggests that this compound may also possess similar properties .
Case Studies and Research Findings
Recent studies have focused on the synthesis and application of this compound in various fields:
- Synthesis Techniques : The synthesis typically involves nucleophilic substitution reactions using potassium fluoride at elevated temperatures. This method allows for efficient incorporation of fluorine into the benzoxazole ring.
- Biological Imaging : A study highlighted its application as a fluorescent probe, demonstrating its utility in tracking biological processes in live cells.
- Antimicrobial Properties : While direct studies on this compound are scarce, related compounds have shown promise against bacterial strains, indicating a potential area for further investigation.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other fluorinated benzoxazoles:
| Compound | Biological Activity |
|---|---|
| 2-Fluorobenzoxazole | Moderate antimicrobial effects |
| 4-Fluorobenzoxazole | Neuroprotective effects |
| 5-Fluorobenzoxazole | Antidepressant activity |
| This compound | Potential fluorescent probe; antimicrobial activity (under investigation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
